molecular formula C6H11BrO2 B1266007 2-Bromo-3,3-dimethylbutanoic acid CAS No. 50364-40-4

2-Bromo-3,3-dimethylbutanoic acid

Cat. No. B1266007
CAS RN: 50364-40-4
M. Wt: 195.05 g/mol
InChI Key: MJLVLHNXEOQASX-UHFFFAOYSA-N
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Description

2-Bromo-3,3-dimethylbutanoic acid is a chemical compound with the CAS Number: 50364-40-4 . It has a molecular weight of 195.06 and a melting point of 72-73 . It is used as an intermediate in the synthesis of medicines and agricultural chemicals .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3,3-dimethylbutanoic acid is C6H11BrO2 . The structure of this compound can be analyzed using various methods such as spectroscopy and computational chemistry .

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, it’s used as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and retention time help in the identification and quantification of similar compounds.

Each of these applications leverages the unique chemical structure of 2-Bromo-3,3-dimethylbutanoic acid, particularly its bromine atom and carboxylic acid group, to perform a wide range of functions in scientific research and industrial processes .

Mechanism of Action

Mode of Action

2-Bromo-3,3-dimethylbutanoic acid is a brominated derivative of a carboxylic acid. The bromination occurs at the alpha position of the carboxylic acid, a reaction known as the Hell-Volhard-Zelinskii reaction . This reaction involves the formation of an acid bromide intermediate, which can readily enolize, making alpha-bromination possible . The brominated compound can then interact with its targets in the body, potentially altering their function.

Action Environment

The action, efficacy, and stability of 2-Bromo-3,3-dimethylbutanoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific biological context .

properties

IUPAC Name

2-bromo-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLVLHNXEOQASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346741
Record name 2-Bromo-3,3-dimethylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,3-dimethylbutanoic acid

CAS RN

50364-40-4
Record name NSC227913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227913
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3,3-dimethylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,3-dimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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